Octyltrimethylammonium iodide
Description
Octyltrimethylammonium iodide (C₁₁H₂₆IN) is a quaternary ammonium salt characterized by an octyl chain attached to a trimethylammonium group with an iodide counterion. With a molecular weight of approximately 299.24 g/mol (calculated based on its bromide analog ), this compound is widely utilized in surfactant applications and liquid-liquid extraction processes. Its lipophilic octyl chain enhances solubility in organic solvents, making it effective in phase-transfer catalysis and metal ion extraction, particularly in acidic media .
Properties
CAS No. |
14251-76-4 |
|---|---|
Molecular Formula |
C11H26IN |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
trimethyl(octyl)azanium;iodide |
InChI |
InChI=1S/C11H26N.HI/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RRIQOXRRSJKRFR-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[I-] |
Related CAS |
15461-38-8 (Parent) |
Synonyms |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origin of Product |
United States |
Comparison with Similar Compounds
Halide Counterparts: Chloride and Bromide Analogs
The choice of halide anion significantly influences the compound’s properties and applications. Key comparisons include:
Alkyl Chain Length Variants: Tetramethylammonium vs. Octyltrimethylammonium
Shorter alkyl chains, such as in tetramethylammonium iodide (C₄H₁₂IN), contrast sharply with this compound:
Aromatic vs. Aliphatic Quaternary Ammonium Salts
Benzyltrimethylammonium iodide (aromatic) and this compound (aliphatic) exhibit structural and functional contrasts:
- Often employed as a phase-transfer catalyst in polar solvents .
- This compound: The aliphatic chain prioritizes nonpolar interactions, making it superior for stabilizing emulsions or extracting metals from acidic solutions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing octyltrimethylammonium iodide, and how can purity be optimized?
- Methodology : Quaternary ammonium iodides are typically synthesized via alkylation of tertiary amines with alkyl iodides. For this compound, trimethylamine can react with 1-iodooctane in a polar solvent (e.g., ethanol) under reflux. Purity optimization involves recrystallization from acetone/ether mixtures and characterization via NMR (to confirm alkyl chain integration) and elemental analysis. Counterion exchange (e.g., replacing bromide with iodide in analogous compounds) may require metathesis with potassium iodide in aqueous solution, followed by solvent evaporation .
- Critical Note : Direct synthesis data for the iodide derivative is limited; protocols are inferred from bromide analogs (e.g., octyltrimethylammonium bromide) and related quaternary ammonium iodides like methylammonium iodide .
Q. Which spectroscopic and thermal characterization methods are most effective for confirming the structure and stability of this compound?
- Methodology :
- FTIR : Identify C-H stretching (2800–3000 cm) and N-CH deformation (1480–1380 cm) bands. Compare with bromide analogs to distinguish iodide-specific vibrations .
- TGA : Assess thermal stability by monitoring mass loss at 150–250°C, typical for quaternary ammonium salt decomposition. A sharp mass loss curve indicates high purity .
- XRD : Confirm crystalline structure; compare with known iodide perovskites (e.g., CHNHSnI) for lattice parameter similarities .
Advanced Research Questions
Q. How does the iodide counterion influence the surfactant properties of this compound compared to its bromide analog in colloidal systems?
- Experimental Design : Compare critical micelle concentration (CMC) using conductivity measurements. Iodide’s larger ionic radius and lower hydration energy may reduce CMC and enhance aggregation in nonpolar solvents. Use dynamic light scattering (DLS) to assess micelle size and zeta potential in aqueous/organic phases .
- Contradiction Analysis : While bromide surfactants (e.g., C8/C16) are well-documented in organoclay modification, iodide’s higher polarizability may improve intercalation in layered materials but increase sensitivity to oxidation (e.g., Sn → Sn in perovskites) .
Q. Can this compound act as a templating agent or precursor in hybrid perovskite synthesis, and what challenges arise in controlling crystallinity?
- Methodology : Test its use in lead/tin iodide perovskite frameworks (e.g., CHNHPbI) by substituting methylammonium cations. Monitor crystal growth via in-situ XRD and photoluminescence (PL) spectroscopy. Challenges include:
- Oxidative Doping : Iodide’s redox activity may unintentionally dope perovskites, leading to p-type conductivity (observed in Sn-based analogs) .
- Phase Transitions : Thermal analysis (TGA-DSC) is critical to identify stability thresholds, as seen in CsPbI (~310°C phase transitions) .
- Data Table :
| Property | This compound (Inferred) | Methylammonium Iodide |
|---|---|---|
| Decomposition Temp. | ~200°C | ~250°C |
| Ionic Radius (I) | 220 pm | 220 pm |
| Conductivity Type | p-type (if oxidized) | p/n-type (process-dependent) |
Q. What are the best practices for mitigating oxidation and hygroscopicity in this compound during storage and handling?
- Protocols :
- Storage : Use desiccated, amber vials under inert gas (N/Ar) to prevent iodide oxidation and moisture uptake.
- Handling : Employ gloveboxes with O/HO monitors (<1 ppm) during weighing. Use nitrile gloves (tested via ASTM D6977) and safety goggles compliant with EN166 standards .
Methodological and Reproducibility Considerations
Q. How can researchers resolve contradictions in reported properties of quaternary ammonium iodides (e.g., conductivity, stability) across studies?
- Approach :
Synthetic Reproducibility : Document solvent purity, reaction time, and drying conditions (e.g., vacuum vs. air-drying).
Environmental Controls : Specify humidity/temperature during testing (e.g., resistivity measurements vary with ambient moisture) .
Cross-Validation : Compare data with structurally similar compounds (e.g., hexyltrimethylammonium iodide) to isolate alkyl chain effects .
Q. What experimental controls are essential when studying this compound in electrochemical applications?
- Controls :
- Blank Electrolytes : Test iodide-free electrolytes to distinguish Faradaic vs. capacitive contributions.
- Reference Electrodes : Use non-corrosive references (e.g., Ag/AgCl in non-aqueous systems) to avoid iodide interference.
- Stability Tests : Cyclic voltammetry over 100+ cycles to assess redox reversibility and decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
